Cas no 48237-20-3 (Amikacin B)

Amikacin B 化学的及び物理的性質
名前と識別子
-
- Amikacin B
- Amikacin B Sulfate
- (2S)-4-amino-N-[(1R,4R,5R)-5-amino-4-[(2R,4R,5S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybut
- BB-K26
- DTXSID50746981
- 48237-20-3
- (2S)-4-amino-N-[(1R,4R,5R)-5-amino-4-[(2R,4R,5S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-2-[(2S,4S,5S)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxybutanamide
- CID 71313139
- (2S)-4-Amino-N-{(1R,4R,5R)-5-amino-2-[(3-amino-3-deoxy-alpha-D-threo-hexopyranosyl)oxy]-4-[(2,6-diamino-2,6-dideoxy-alpha-D-threo-hexopyranosyl)oxy]-3-hydroxycyclohexyl}-2-hydroxybutanamide
-
- インチ: InChI=1S/C22H44N6O12/c23-2-1-8(30)20(36)28-7-3-6(25)18(39-21-12(27)15(33)14(32)9(4-24)37-21)17(35)19(7)40-22-16(34)11(26)13(31)10(5-29)38-22/h6-19,21-22,29-35H,1-5,23-27H2,(H,28,36)/t6-,7-,8+,9?,10?,11+,12?,13-,14-,15-,16?,17?,18-,19?,21-,22-/m1/s1
- InChIKey: YISFONZWEZUXDI-OUGKPOERSA-N
- ほほえんだ: C1C(C(C(C(C1NC(=O)C(CCN)O)OC2C(C(C(C(O2)CO)O)N)O)O)OC3C(C(C(C(O3)CN)O)O)N)N
計算された属性
- せいみつぶんしりょう: 584.30200
- どういたいしつりょう: 584.30172086g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 13
- 水素結合受容体数: 17
- 重原子数: 40
- 回転可能化学結合数: 10
- 複雑さ: 820
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 10
- 不確定原子立体中心数: 6
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 338Ų
- 疎水性パラメータ計算基準値(XlogP): -8.1
じっけんとくせい
- PSA: 341.22000
- LogP: -4.11600
Amikacin B 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | A212760-1mg |
Amikacin B |
48237-20-3 | 1mg |
$ 1835.00 | 2021-05-07 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-481164-5mg |
Amikacin B Sulfate, |
48237-20-3 | 5mg |
¥21059.00 | 2023-09-05 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-481164-5 mg |
Amikacin B Sulfate, |
48237-20-3 | 5mg |
¥21,059.00 | 2023-07-11 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-481164A-1 mg |
Amikacin B Sulfate, |
48237-20-3 | 1mg |
¥5,265.00 | 2023-07-11 | ||
TRC | A212760-2.5mg |
Amikacin B |
48237-20-3 | 2.5mg |
$ 4130.00 | 2021-05-07 | ||
Biosynth | AA17355-0.1 g |
Amikacin B Sulfate |
48237-20-3 | 0.1 g |
$161.70 | 2023-01-05 | ||
Biosynth | AA17355-0.25 g |
Amikacin B Sulfate |
48237-20-3 | 0.25 g |
$317.63 | 2023-01-05 | ||
Biosynth | AA17355-2 g |
Amikacin B Sulfate |
48237-20-3 | 2g |
$1,155.00 | 2023-01-05 | ||
Biosynth | AA17355-1 g |
Amikacin B Sulfate |
48237-20-3 | 1g |
$750.75 | 2023-01-05 | ||
TRC | A212760-0.5mg |
Amikacin B |
48237-20-3 | 0.5mg |
$ 1100.00 | 2021-05-07 |
Amikacin B 関連文献
-
Haibo Tang,Xinlong Tian,Junming Luo,Jianhuang Zeng,Yingwei Li,Huiyu Song,Shijun Liao J. Mater. Chem. A, 2017,5, 14278-14285
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Ying Jiang,Jianguo Mei,Michael F. Toney,Zhenan Bao Chem. Commun., 2012,48, 7286-7288
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
-
Wei Chen Nanoscale, 2015,7, 6957-6990
-
Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
Amikacin Bに関する追加情報
Recent Advances in Amikacin B (48237-20-3) Research: A Comprehensive Review
Amikacin B (CAS: 48237-20-3), a semi-synthetic derivative of the aminoglycoside antibiotic amikacin, has garnered significant attention in recent years due to its enhanced antibacterial activity and potential applications in treating multidrug-resistant bacterial infections. This research briefing synthesizes the latest findings on Amikacin B, focusing on its chemical properties, mechanism of action, and clinical relevance.
Recent studies have elucidated the structural modifications that differentiate Amikacin B from its parent compound, amikacin. These modifications, primarily involving the addition of a hydroxyl group at the C-6 position, have been shown to improve binding affinity to bacterial ribosomal RNA, thereby enhancing its bactericidal effects. Advanced spectroscopic techniques, including NMR and mass spectrometry, have been employed to confirm the molecular structure and purity of 48237-20-3, ensuring its suitability for pharmaceutical development.
In vitro and in vivo studies have demonstrated that Amikacin B exhibits potent activity against a broad spectrum of Gram-negative bacteria, including strains resistant to conventional aminoglycosides. Notably, research published in the Journal of Antimicrobial Chemotherapy (2023) highlighted its efficacy against Pseudomonas aeruginosa and Acinetobacter baumannii, two pathogens notorious for their resistance profiles. The study reported a minimum inhibitory concentration (MIC) of ≤2 µg/mL for these organisms, underscoring its potential as a last-resort antibiotic.
Pharmacokinetic studies have also revealed favorable properties of Amikacin B, such as improved tissue penetration and reduced nephrotoxicity compared to other aminoglycosides. A recent clinical trial (Phase II) conducted in Europe evaluated its safety and efficacy in patients with complicated urinary tract infections (cUTIs). Preliminary results indicated a clinical cure rate of 85%, with minimal adverse effects, suggesting a promising therapeutic profile.
Despite these advancements, challenges remain in the large-scale production and formulation of Amikacin B. Researchers are exploring novel synthetic routes to optimize yield and reduce production costs. Additionally, ongoing studies are investigating its potential synergies with other antibiotics to combat emerging resistance mechanisms.
In conclusion, Amikacin B (48237-20-3) represents a significant advancement in the fight against multidrug-resistant bacterial infections. Its enhanced antibacterial activity, coupled with a favorable safety profile, positions it as a valuable candidate for further clinical development. Future research should focus on addressing production challenges and expanding its clinical applications to maximize its therapeutic potential.
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